molecular formula C22H19F2N7O2 B2795207 (2,6-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920183-66-0

(2,6-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2795207
CAS No.: 920183-66-0
M. Wt: 451.438
InChI Key: XLBRVGOJJIMWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a research compound with the molecular formula C23H23N7O2 and a molecular weight of 429.484. It contains a triazole-pyrimidine core, which is a common structure in many pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole-pyrimidine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Physical and Chemical Properties Analysis

This compound is a pale yellow solid with a melting point of 96–98°C .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Heterocyclic Compound Synthesis : Research has been focused on developing new synthetic pathways to create heterocyclic compounds that include pyrazolo, triazolo, and pyrimidine motifs. For instance, Abdelhamid et al. (2012) reported the synthesis of naphtho[2,1-b]furan-2-yl) derivatives through a novel synthetic approach, indicating a broad interest in diversifying the chemical space of heterocyclic compounds (Abdelhamid, Shokry, & Tawfiek, 2012).

  • Antimicrobial Activities : Several studies have reported on the antimicrobial properties of novel heterocyclic compounds. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and tested their antimicrobial activities, revealing that some of these compounds exhibited good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Antagonist Activity and Enzyme Inhibition : Compounds containing triazolopyrimidine and piperazine units have been evaluated for their biological activities, including enzyme inhibition and receptor antagonist activity. For example, Watanabe et al. (1992) prepared and tested derivatives for 5-HT2 and alpha 1 receptor antagonist activity, highlighting the potential of these structures in developing therapeutic agents (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

Future Directions

Triazole-pyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . Therefore, future research could focus on further exploring these properties and developing novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N7O2/c1-33-15-7-5-14(6-8-15)31-21-19(27-28-31)20(25-13-26-21)29-9-11-30(12-10-29)22(32)18-16(23)3-2-4-17(18)24/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBRVGOJJIMWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.